molecular formula C18H25ClN2O3 B6928918 N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide

N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide

Cat. No.: B6928918
M. Wt: 352.9 g/mol
InChI Key: GCAKXIKIZAYGRN-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[55]undecan-4-yl)acetamide is a synthetic organic compound with a complex structure featuring a spirocyclic framework

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(15-4-2-3-5-16(15)19)20-17(22)12-21-8-11-24-18(13-21)6-9-23-10-7-18/h2-5,14H,6-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAKXIKIZAYGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC(=O)CN2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. For instance, 1,9-dioxa-4-azaspiro[5.5]undecane can be prepared by reacting a diol with an amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the nitrogen atom, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)ethyl]-2-(1,4-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide
  • N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.4]undecan-4-yl)acetamide

Uniqueness

N-[1-(2-chlorophenyl)ethyl]-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

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